Hsp90-Cdc37-IN-3 is a small molecule compound that interacts with the heat shock protein 90 (Hsp90) and its co-chaperone Cdc37. This complex plays a crucial role in the regulation of protein kinases, which are vital for various cellular processes, including signal transduction and cell cycle control. The Hsp90-Cdc37 complex is essential for the proper folding, stabilization, and activation of a significant portion of the human kinome.
The compound Hsp90-Cdc37-IN-3 was identified through high-throughput screening as a potential inhibitor of the Hsp90-Cdc37 interaction. Its discovery is rooted in extensive research on the molecular chaperone system, particularly focusing on how Hsp90 and Cdc37 facilitate the maturation and activity of protein kinases. Studies have shown that Cdc37 acts as an adaptor that recruits specific kinases to the Hsp90 complex, thus enhancing their stability and function .
Hsp90-Cdc37-IN-3 can be classified as a small molecule inhibitor targeting the Hsp90-Cdc37 complex. This classification is significant in drug development, especially for therapeutic strategies aimed at diseases characterized by dysregulated kinase activity, such as cancer.
The synthesis of Hsp90-Cdc37-IN-3 typically involves organic synthesis techniques that focus on constructing the molecular framework necessary for its interaction with the Hsp90-Cdc37 complex. Specific methods may include:
The synthesis process often requires careful selection of reagents and conditions to ensure high yield and purity. The final product is usually characterized using techniques such as:
While specific structural data for Hsp90-Cdc37-IN-3 is limited, studies on similar compounds indicate that effective inhibitors typically possess:
Hsp90-Cdc37-IN-3 primarily functions by inhibiting the interaction between Hsp90 and Cdc37. The chemical reaction can be summarized as:
The binding of Hsp90-Cdc37-IN-3 disrupts the normal chaperone cycle, preventing Cdc37 from facilitating kinase recruitment to Hsp90. This inhibition can lead to decreased stability and activity of client kinases, which may be beneficial in contexts where kinase activity contributes to disease progression.
The mechanism of action for Hsp90-Cdc37-IN-3 involves competitive inhibition at the interface where Cdc37 binds to Hsp90. By occupying this site, the compound prevents Cdc37 from stabilizing client kinases, thereby disrupting their activation process.
Experimental data suggest that compounds similar to Hsp90-Cdc37-IN-3 can effectively reduce kinase activity in vitro, demonstrating its potential as a therapeutic agent. Quantitative analyses often reveal dose-dependent effects on kinase stability and activity when treated with such inhibitors .
While specific physical properties for Hsp90-Cdc37-IN-3 are not extensively documented, small molecule inhibitors generally exhibit:
Chemical properties relevant to Hsp90-Cdc37-IN-3 include:
Hsp90-Cdc37-IN-3 has significant potential applications in scientific research and therapeutic development:
Hsp90-Cdc37-IN-3 (Compound 9) is a hybrid small-molecule inhibitor designed to disrupt the Heat Shock Protein 90 (Heat Shock Protein 90)–Cell Division Cycle 37 interaction. Its chemical structure (C₃₅H₄₄ClN₃O₆; molecular weight: 638.19 g/mol; CAS: 2361009-68-7) integrates a celastrol core—a quinone methide triterpenoid natural product—with an imidazole-based heterocyclic modification [3] [4]. This strategic fusion leverages celastrol’s established protein–protein interaction inhibitory activity while enhancing target specificity through the imidazole moiety, which mimics key pharmacophores of Casein Kinase 2 inhibitors implicated in Cdc37 phosphorylation [4] [9]. The covalent-binding capability of Hsp90-Cdc37-IN-3 arises from electrophilic groups in the celastrol segment, enabling irreversible modification of cysteine residues within both Heat Shock Protein 90 and Cell Division Cycle 37 [3].
Table 1: Structural and Physicochemical Properties of Hsp90-Cdc37-IN-3
Property | Value |
---|---|
Chemical Formula | C₃₅H₄₄ClN₃O₆ |
Molecular Weight | 638.19 g/mol |
CAS Registry Number | 2361009-68-7 |
Solubility (DMSO) | 100 mg/mL (156.69 mM) |
Hybrid Components | Celastrol + Imidazole derivative |
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3